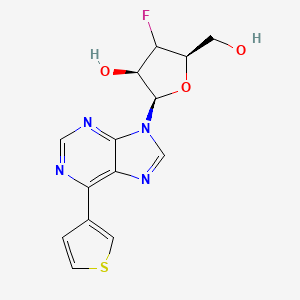
4-Tert-butyl-D9-catechol-3,5,6-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-D9-catechol-3,5,6-D3 is a deuterated derivative of 4-tert-butylcatechol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the catechol structure. The deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-D9-catechol-3,5,6-D3 typically involves the deuteration of 4-tert-butylcatechol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated compounds. The production process must ensure high purity and isotopic enrichment to meet the standards required for scientific research applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-D9-catechol-3,5,6-D3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can be converted to corresponding quinones.
Reduction: It can be reduced back to catechol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-tert-butyl-o-benzoquinone.
Reduction: Regeneration of 4-tert-butylcatechol.
Substitution: Formation of alkylated or acylated catechol derivatives.
Aplicaciones Científicas De Investigación
4-Tert-butyl-D9-catechol-3,5,6-D3 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of catechol derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of catechol-based drugs.
Industry: Acts as a stabilizer in the production of polymers and as an antioxidant in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-D9-catechol-3,5,6-D3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. In biological systems, it can interact with enzymes and receptors, allowing researchers to study metabolic pathways and enzyme kinetics.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcatechol: The non-deuterated version of the compound.
3,5-Di-tert-butylcatechol: A similar compound with two tert-butyl groups.
4-tert-Butylpyrocatechol: Another derivative with similar structural features.
Uniqueness
4-Tert-butyl-D9-catechol-3,5,6-D3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision, as deuterium can act as a tracer. This makes it a valuable tool in various fields of research, including chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
178.29 g/mol |
Nombre IUPAC |
3,4,6-trideuterio-5-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3/i1D3,2D3,3D3,4D,5D,6D |
Clave InChI |
XESZUVZBAMCAEJ-ZPMNDIOMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])O)O)[2H] |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)




![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)




![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)
